molecular formula C23H20FN3O3S B2919032 Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 684238-11-7

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2919032
CAS No.: 684238-11-7
M. Wt: 437.49
InChI Key: DPNIAXQEQVPJSJ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Core structure: 1,4-dihydropyridine, a scaffold widely studied for pharmacological applications (e.g., calcium channel modulation).
  • Substituents: 4-position: 2-fluorophenyl (electron-withdrawing group). 6-position: (2-oxo-2-(phenylamino)ethyl)thio (thioether linkage with an amide-functionalized side chain). 3-position: Methyl carboxylate (ester group). 5-position: Cyano group (enhances electronic conjugation).

The fluorine atom at the 4-position likely enhances metabolic stability and influences electronic properties, while the thioether side chain may contribute to redox activity or intermolecular interactions .

Properties

IUPAC Name

methyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-20(23(29)30-2)21(16-10-6-7-11-18(16)24)17(12-25)22(26-14)31-13-19(28)27-15-8-4-3-5-9-15/h3-11,21,26H,13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIAXQEQVPJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Thioether Formation: The thioether linkage can be formed by reacting the dihydropyridine intermediate with a thiol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and cardiovascular activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

1,4-Dihydropyridine vs. Tetrahydropyridine
  • Target Compound : The 1,4-DHP core is planar and aromatic, facilitating π-π stacking interactions.
  • The compound exhibits a melting point of 152–159°C and was purified via column chromatography .

Substituent Analysis

4-Position Aryl Groups
Compound 4-Substituent Electronic Effect Molecular Impact
Target Compound 2-fluorophenyl Electron-withdrawing Increased stability, altered reactivity
Compound Thiophen-2-yl Electron-rich (aromatic) Enhanced lipophilicity
Compound 2-Furyl Moderately electron-donating Potential for H-bonding
Compound 2-Ethoxyphenyl Electron-donating (ethoxy) Increased solubility in polar solvents

Key Insight : Fluorine’s electronegativity may improve binding specificity in biological targets compared to bulkier groups like ethoxy or thiophene.

6-Position Thioether Side Chain
Compound 6-Substituent Functional Impact
Target Compound (2-oxo-2-(phenylamino)ethyl)thio Amide group enables H-bonding; thioether may participate in redox reactions
Compound (2-oxo-2-(p-tolylamino)ethyl)thio p-Tolyl group adds steric bulk; may reduce metabolic clearance
Compounds Alkyl/arylthio (e.g., propylthio, benzylthio) Simpler thioethers; lower complexity but reduced interaction potential

Key Insight: The phenylamino group in the target compound introduces hydrogen-bonding capability, which is absent in analogs with alkylthio chains.

3-Position Functional Groups
Compound 3-Substituent Physicochemical Impact
Target Compound Methyl carboxylate Moderate lipophilicity; ester hydrolysis susceptibility
Compound Carboxamide Higher polarity; improved water solubility
Compound Methyl carboxylate Similar to target; no direct bioactivity data

Key Insight : Carboxamide derivatives (e.g., ) may exhibit slower metabolic degradation than esters.

Physical and Predicted Properties

Property Target Compound Compound Compound
Molecular Formula C24H20FN3O3S C26H27N3O4S C25H24N2O5S
Molecular Weight (g/mol) 473.5 477.58 472.5
Density (g/cm³) 1.27 (Predicted) 1.27 (Predicted) -
Boiling Point (°C) 666.8 (Predicted) 666.8 (Predicted) -
pKa ~13.96 (Predicted) 13.96 (Predicted) -
Melting Point (°C) - - 152–159

Notes:

  • The target and compound share similar predicted density and boiling points, likely due to structural homology .
  • The high pKa (~13.96) suggests basicity at the dihydropyridine nitrogen, which may influence protonation states under physiological conditions.

Biological Activity

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS No. 442557-58-6) is a compound of interest due to its potential biological activity. This article discusses its synthesis, biological properties, and relevant research findings.

PropertyValue
Molecular FormulaC24H22FN3O3S
Molar Mass451.51 g/mol
Density1.32 ± 0.1 g/cm³ (Predicted)
Boiling Point619.6 ± 55.0 °C (Predicted)
pKa13.96 ± 0.70 (Predicted)

Synthesis

The synthesis of this compound involves the reaction of various starting materials, including fluorophenyl derivatives and thioether precursors. The detailed synthetic pathway has been outlined in patents and chemical literature, indicating methods that yield high purity and yield of the target compound .

Antimicrobial Activity

Research has shown that compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, methyl 5-cyano derivatives have been tested against various bacterial strains, showcasing inhibitory effects comparable to established antibiotics .

Case Study:
In a study assessing the antimicrobial efficacy of related dihydropyridines, it was found that the minimum inhibitory concentration (MIC) for certain derivatives ranged from 10710^{-7} to 10910^{-9} M against resistant strains of Streptococcus faecium .

Anticancer Properties

Dihydropyridine derivatives have also been investigated for their anticancer potential. In vitro studies indicated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Research Findings:

  • A derivative structurally related to methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-1,4-dihydropyridine demonstrated cytotoxicity against leukemia cells at concentrations as low as 4×1074\times 10^{-7} M .

The biological activity of this compound is hypothesized to involve the modulation of various cellular pathways:

  • Calcium Channel Blockade: Dihydropyridines are known calcium channel blockers, which may contribute to their effects on cardiac and smooth muscle tissues.
  • Inhibition of Enzymatic Activity: The presence of cyano and thio groups may enhance interactions with biological macromolecules, thereby inhibiting specific enzymes involved in cell proliferation and survival.

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